molecular formula C17H16N4O3S B3744551 N-(3-methoxyphenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

N-(3-methoxyphenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B3744551
M. Wt: 356.4 g/mol
InChI Key: FKOZYVBFGINPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MTU and has been synthesized using various methods.

Scientific Research Applications

MTU has been studied for its potential applications in scientific research, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have shown that MTU can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. MTU has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, MTU has been studied for its potential use in the treatment of diabetes due to its ability to lower blood glucose levels in animal models.

Mechanism of Action

The mechanism of action of MTU is not fully understood, but it is believed to act through multiple pathways. Studies have shown that MTU can inhibit the activity of various enzymes and signaling pathways involved in inflammation, cancer, and diabetes. MTU has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
MTU has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokines, the induction of apoptosis in cancer cells, and the lowering of blood glucose levels in animal models. MTU has also been shown to have antioxidant properties and can scavenge free radicals in vitro.

Advantages and Limitations for Lab Experiments

MTU has several advantages for lab experiments, including its high purity and stability. However, its low solubility in aqueous solutions can limit its use in certain experiments. Additionally, the potential toxicity of MTU should be taken into consideration when designing experiments.

Future Directions

Future research on MTU should focus on its potential applications in the treatment of various diseases, including cancer, inflammation, and diabetes. Studies should also investigate the mechanism of action of MTU and its interactions with other compounds. Additionally, the development of more efficient synthesis methods and the optimization of MTU's pharmacokinetic properties should be explored.
Conclusion:
In conclusion, MTU is a chemical compound that has been extensively studied for its potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-13-8-6-11(7-9-13)15-20-21-17(25-15)19-16(22)18-12-4-3-5-14(10-12)24-2/h3-10H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOZYVBFGINPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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